

# Quantitative Toxicology Data of GRD081

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**Compound Focus: GRD081**

Cat. No.: S1885359

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The table below summarizes the key findings from a 28-day subchronic toxicity study of **GRD081** in Sprague-Dawley rats and beagle dogs [1].

Subject	Dosage (mg/kg/day)	Mortality	Major Observed Toxicities	Reversibility	NOAEL (No-Observed-Adverse-Effect Level)
<b>Sprague-Dawley Rats</b>	2, 5, 10	Unscheduled mortality at 5 and 10 mg/kg/day	Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity [1]	Most effects were reversible after discontinuation [1]	< 2 mg/kg/day [1]
<b>Beagle Dogs</b>	1, 2, 4	Information not specified in abstract	Myelosuppression, Immunosuppression, Hematological toxicity, Moderate liver/pancreas/kidney toxicity [1]	Most effects were reversible after discontinuation [1]	1 mg/kg/day [1]

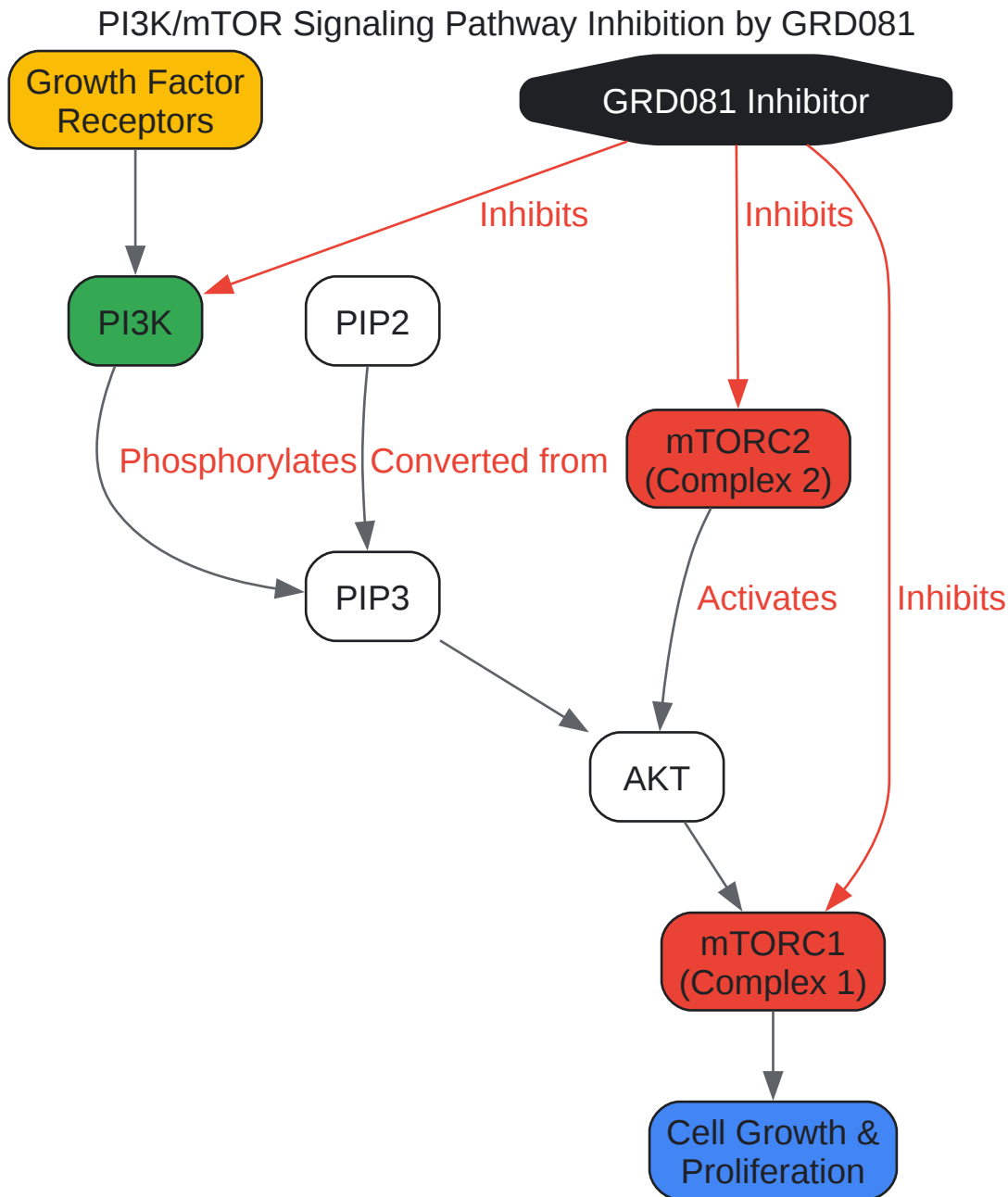
## Experimental Protocol: 28-Day Subchronic Toxicity Study

The methodology for the key toxicity study was as follows [1]:

- **Test System:** Sprague-Dawley (SD) rats and Beagle dogs.
- **Administration:** The compound **GRD081** was administered orally once per day for 28 consecutive days.
- **Dosage Levels:**
  - Rats: 2, 5, and 10 mg/kg/day.
  - Dogs: 1, 2, and 4 mg/kg/day.
- **Recovery Period:** The study included a 14-day recovery period following the last dose to assess the reversibility of any observed effects.
- **Primary Endpoints:** The study focused on assessing toxicity to the bone marrow (myelosuppression), immune system, blood, liver, pancreas, and kidneys.
- **Conclusion:** The observed toxicities were consistent with the intended pharmacologic action of PI3K/mTOR inhibitors, and most effects were found to be reversible [1].

## The PI3K/mTOR Signaling Pathway

While the search results do not contain a specific pathway diagram for **GRD081**, it is characterized as a dual PI3K/mTOR inhibitor [1]. The following diagram illustrates the general signaling pathway that **GRD081** targets, based on this mechanism of action.



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Diagram of the PI3K/mTOR signaling pathway and **GRD081** inhibition. **GRD081** acts as a dual inhibitor, simultaneously targeting the PI3K and mTOR complexes to suppress signals for cell growth and proliferation [1].

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## References

1. Evaluation of subchronic toxicity of GRD , a dual PI3K/mTOR... 081 [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Quantitative Toxicology Data of GRD081]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b1885359#grd081-research-and-development>]

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